molecular formula C11H14N4O B2800554 3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine CAS No. 2197782-43-5

3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine

Cat. No.: B2800554
CAS No.: 2197782-43-5
M. Wt: 218.26
InChI Key: NQDNTZQYXQVJFN-UHFFFAOYSA-N
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Description

3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine: is a heterocyclic compound that features an imidazopyridine moiety fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine typically involves the formation of the imidazopyridine core followed by the introduction of the pyrrolidine moiety. One common method involves the use of a palladium-catalyzed amide coupling reaction. For example, 3-alkyl and 3-arylamino-2-chloropyridines can react with primary amides in the presence of a palladium catalyst to form the desired imidazopyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed coupling reactions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazopyridine N-oxides, while reduction could produce various reduced forms of the imidazopyridine ring.

Scientific Research Applications

3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Shares the imidazopyridine core but lacks the pyrrolidine moiety.

    Imidazo[4,5-c]pyridine: Another isomeric form with different biological activity.

    Imidazo[1,2-a]pyridine: Contains an imidazole ring fused with a pyridine moiety but differs in the position of the nitrogen atoms.

Uniqueness

3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine is unique due to its specific structural configuration, which allows it to interact with a distinct set of biological targets. Its combination of the imidazopyridine core with the pyrrolidine ring enhances its potential for diverse applications in medicinal chemistry and drug development.

Properties

IUPAC Name

3-methyl-2-pyrrolidin-3-yloxyimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-15-10-9(3-2-5-13-10)14-11(15)16-8-4-6-12-7-8/h2-3,5,8,12H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDNTZQYXQVJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1OC3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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